molecular formula C12H6ClNO2S B2686336 2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one CAS No. 140406-73-1

2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one

Cat. No.: B2686336
CAS No.: 140406-73-1
M. Wt: 263.7
InChI Key: RVSYWOORIBXTII-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one is a heterocyclic compound that contains a thieno-oxazine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the 2-chlorophenyl group adds to its chemical diversity and potential for various chemical reactions.

Mechanism of Action

Target of Action

The primary targets of 2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one are α/β hydrolases such as cholesterol esterase (CEase) and acetylcholinesterase (AChE) . These enzymes play crucial roles in lipid metabolism and neurotransmission, respectively.

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they regulate.

Biochemical Pathways

The inhibition of CEase and AChE by this compound affects lipid metabolism and neurotransmission pathways . The disruption of these pathways can lead to downstream effects such as altered lipid profiles and changes in neural signaling.

Pharmacokinetics

Its in-vivo anticancer activity has been examined using measures such as body weight analysis, mean survival time, and % increase in life span .

Result of Action

The molecular and cellular effects of this compound’s action include changes in lipid profiles due to CEase inhibition and alterations in neural signaling due to AChE inhibition . In addition, it has shown significant antitumor activity in Swiss albino mice exhibiting Ehrilich ascites carcinoma (EAC) .

Action Environment

It’s worth noting that the reactions to synthesize similar oxazine derivatives were carried out under very mild conditions such as room temperature or 30°c, without the use of an inert atmosphere . This suggests that the compound might be stable under a range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiophenol in the presence of a base to form the intermediate 2-(2-chlorophenyl)-thieno[3,2-d][1,3]oxazine. This intermediate is then oxidized to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-quinazolin-4-one: Similar in structure but with a quinazoline core instead of thieno-oxazine.

    2-(4-chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: Contains a benzo-oxazine core.

    Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with different biological activities.

Uniqueness

2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one is unique due to its thieno-oxazine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenyl)thieno[3,2-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClNO2S/c13-8-4-2-1-3-7(8)11-14-9-5-6-17-10(9)12(15)16-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSYWOORIBXTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=O)O2)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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